5-(Chloromethyl)-4-methylpyrimidine
Description
Foundational Principles of Pyrimidine (B1678525) Heterocycles in Organic Synthesis
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. prepchem.com This arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient compared to benzene, which profoundly influences its chemical reactivity. The electron-withdrawing nature of the nitrogen atoms generally renders the pyrimidine nucleus less susceptible to electrophilic substitution. bldpharm.com Conversely, this electronic characteristic makes the carbon atoms in the ring, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack, facilitating nucleophilic substitution reactions, especially when a suitable leaving group is present. bldpharm.com
The pyrimidine core is a fundamental building block in nature, most notably forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). bldpharm.comchemicalregister.com This biological significance has inspired chemists to explore the synthesis and modification of pyrimidine derivatives extensively. In organic synthesis, the pyrimidine ring serves as a versatile scaffold that can be functionalized to create a vast library of molecules with diverse biological and material properties. prepchem.com Common synthetic strategies often involve the condensation of 1,3-dicarbonyl compounds with amidines or guanidines, a classic method known as the Pinner pyrimidine synthesis. chemicalregister.com
Strategic Importance of Halogenated Pyrimidines as Synthetic Intermediates
Halogenated heterocycles, including halogenated pyrimidines, are pivotal intermediates in organic synthesis. The introduction of a halogen atom onto the pyrimidine ring or its side chains serves two primary strategic purposes. Firstly, the halogen can act as an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of various functional groups such as amines, alcohols, and thiols. bldpharm.comsmolecule.com Secondly, halogenated pyrimidines are key participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
This dual reactivity makes halogenated pyrimidines highly valuable building blocks for constructing more complex molecular architectures. Their use is widespread in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular structure is essential for biological activity. nih.gov For instance, the radiosensitizing effects of certain halogenated pyrimidines have been explored in cancer therapy, where their incorporation into DNA enhances the effects of radiation treatment. mdpi.com
Research Significance and Scope for 5-(Chloromethyl)-4-methylpyrimidine as a Core Structure
5-(Chloromethyl)-4-methylpyrimidine is a specific derivative that combines the pyrimidine core with a reactive chloromethyl group. This particular arrangement of substituents makes it a significant and highly reactive building block in synthetic chemistry.
| Property | Data |
| IUPAC Name | 5-(chloromethyl)-4-methylpyrimidine |
| CAS Number | 1696798-72-7 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Synonyms | AKOS030624725, ZINC299889977 |
Data sourced from chemical supplier databases. chemicalregister.com
The primary significance of this compound lies in the high reactivity of the chloromethyl group (-CH₂Cl) at the 5-position. This group is an excellent electrophilic site, primed for nucleophilic substitution reactions. The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, thiols, cyanides, and alkoxides. This allows for the facile introduction of diverse side chains and functional groups, enabling the synthesis of a large portfolio of pyrimidine derivatives from a single, common intermediate.
While much of the documented research focuses on the isomeric 5-(chloromethyl)-2-methylpyrimidine, the principles of reactivity are directly applicable. smolecule.com The chloromethyl group's ability to form covalent bonds with nucleophilic sites in biological macromolecules makes derivatives of such compounds candidates for investigation in medicinal chemistry. smolecule.com The strategic placement of the methyl group at the 4-position, adjacent to the reactive center, can also influence the compound's steric and electronic properties, potentially fine-tuning the reactivity and the binding characteristics of its subsequent derivatives.
The utility of chloromethylated heterocycles as versatile intermediates is well-established. For example, 5-(chloromethyl)furfural (CMF) is recognized as a key bio-based platform molecule whose reactivity, conferred by the chloromethyl group, allows for its conversion into a wide array of valuable chemicals. mdpi.comrsc.org Similarly, 5-(Chloromethyl)-4-methylpyrimidine serves as a crucial precursor for creating more elaborate molecules with potential applications in fields ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
5-(chloromethyl)-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-6(2-7)3-8-4-9-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKEOVPJXAEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloromethyl 4 Methylpyrimidine and Derived Structures
Synthetic Routes to 5-(Chloromethyl)-4-methylpyrimidine
The introduction of a chloromethyl group onto the 4-methylpyrimidine (B18481) core can be achieved through several synthetic pathways. These methods vary in their efficiency, scalability, and the reaction conditions required.
Direct Chloromethylation Strategies
Direct chloromethylation involves the direct introduction of the -CH2Cl group onto the pyrimidine (B1678525) ring. One common approach is the reaction of 2-methylpyrimidine (B1581581) with formaldehyde (B43269) and hydrochloric acid. This method, typically conducted under acidic conditions, facilitates the electrophilic substitution at the 5-position of the pyrimidine ring. The use of a catalyst may be necessary to improve the reaction rate and yield.
Multi-step Preparative Sequences
Multi-step syntheses offer an alternative approach to 5-(chloromethyl)-4-methylpyrimidine, often starting from more readily available precursors. These sequences allow for greater control over the substitution pattern and can be adapted to produce a variety of derivatives. For instance, a multi-step process might involve the initial synthesis of a pyrimidine ring with a suitable functional group at the 5-position, which is then converted to the chloromethyl group in a subsequent step.
Synthesis of Related Chloromethylated Pyrimidine Precursors and Analogues
The synthesis of related chloromethylated pyrimidine precursors and analogues expands the chemical space available for drug discovery and other applications. These methods often involve the modification of existing pyrimidine or pyridine (B92270) structures.
Preparation of 5-(Chloromethyl)-2-methylpyrimidin-4-amine (B68334) Hydrochloride Analogues
The synthesis of analogues such as 5-(chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS Number: 70476-08-3) provides important building blocks for further chemical elaboration. matrixscientific.com These compounds are often prepared from appropriately substituted pyrimidines. For example, a process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine starts from β-alkoxypropionitrile and proceeds through the formation of 5-alkoxymethylpyrimidines. google.com These intermediates can then be converted to the desired aminomethylpyrimidine through reaction with ammonia (B1221849) in the presence of a catalyst like Al2O3. google.com Subsequent chlorination would yield the chloromethyl analogue.
Synthesis of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802)
The compound 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine is a versatile intermediate. Its synthesis can be approached in several ways. One method involves the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine. researchgate.net This intermediate can then undergo nitration followed by chlorination with phosphorus oxychloride to yield 4,6-dichloro-2-methyl-5-nitropyrimidine. researchgate.net Subsequent reduction of the nitro group and conversion to the chloromethyl group would provide the target compound. Another approach starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation, and finally chlorination with phosphorus oxychloride to produce 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com
The related compound, 2,4-dichloro-6-methylpyrimidine, is synthesized for use in various chemical reactions, including cross-coupling and condensation reactions to form more complex heterocyclic structures. sigmaaldrich.com
Derivatization from Substituted Pyrimidines and Pyridines
The synthesis of chloromethylated pyrimidines can also be achieved through the derivatization of other substituted heterocyclic compounds. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines can lead to the formation of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. nih.gov This highlights a strategy where a functional group on the pyrimidine ring is transformed to build a new fused ring system.
Similarly, methods for the preparation of 2-chloro-5-chloromethyl-pyridine, a related heterocyclic compound, involve multi-step processes. One such process starts with the conversion of 2-chloropyridine-5-carboxylic acid to its acid chloride, followed by reduction to the hydroxymethyl compound, and finally chlorination of the hydroxyl group. google.com
The following table summarizes the key compounds mentioned and their synthetic relevance:
| Compound Name | CAS Number | Key Synthetic Information |
| 5-(Chloromethyl)-4-methylpyrimidine | 1427367-66-5 (free base) | Synthesized via direct chloromethylation of 2-methylpyrimidine. |
| 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride | 70476-08-3 | Prepared from substituted pyrimidines. matrixscientific.comgoogle.com |
| 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Used in cross-coupling and condensation reactions. sigmaaldrich.com |
| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Not specified | Synthesized from 4,6-dihydroxy-2-methylpyrimidine. researchgate.net |
| 4,6-Dichloro-2-methylthio-5-nitropyrimidine | Not specified | Synthesized from diethyl malonate and thiourea. google.com |
| 4,6-Dichloropyrimidine-5-carboxaldehyde | Not specified | Used in the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov |
| 2-Chloro-5-chloromethyl-pyridine | Not specified | Prepared via a multi-step process from 2-chloropyridine-5-carboxylic acid. google.com |
| (2-Chloro-5-Methoxy-pyriMidin-4-yl)-Methyl-aMine | 1351762-06-5 | A related substituted pyrimidine. chemicalbook.com |
Regioselective Synthesis Strategies and Mechanistic Control in Chloromethylation
The introduction of a chloromethyl group onto the 4-methylpyrimidine ring is an electrophilic substitution reaction. The regioselectivity of this reaction—that is, the preferential substitution at a specific position—is governed by the electronic properties of the pyrimidine ring and the reaction conditions.
The pyrimidine ring is an electron-deficient heterocycle, which generally makes electrophilic substitution reactions challenging. However, the presence of the methyl group at the 4-position influences the electron density of the ring. The methyl group is an electron-donating group through an inductive effect, which can activate the ring towards electrophilic attack.
The key to the regioselective synthesis of 5-(chloromethyl)-4-methylpyrimidine lies in directing the electrophile to the C-5 position. The mechanism of chloromethylation typically involves the generation of a chloromethyl cation (ClCH₂⁺) or a related electrophilic species from reagents like formaldehyde and hydrogen chloride under acidic conditions.
The electrophile attacks the π-electron system of the pyrimidine ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. When the electrophile attacks the C-5 position of 4-methylpyrimidine, the positive charge in the resulting resonance structures can be delocalized without placing it on the nitrogen atoms, which are already electron-withdrawing. This leads to a more stable intermediate compared to attack at other positions.
Key Factors Influencing Regioselectivity:
| Factor | Influence on Synthesis |
| Activating Group | The electron-donating methyl group at the 4-position increases the nucleophilicity of the pyrimidine ring, facilitating the electrophilic attack. |
| Reaction Conditions | Acidic conditions are crucial for generating the electrophilic chloromethylating agent. The choice of acid and solvent can influence the reaction rate and selectivity. |
| Steric Hindrance | While the C-5 position is electronically favored, steric hindrance from the adjacent methyl group at C-4 could potentially influence the approach of the electrophile. However, in this case, the electronic effect favoring the 5-position is generally dominant. |
Detailed research findings on the direct chloromethylation of 4-methylpyrimidine are not extensively reported in readily available literature, suggesting that multi-step synthetic routes may often be employed to achieve the desired product with high purity.
Industrial Production Considerations for Chloromethylated Pyrimidines
The large-scale synthesis of chloromethylated pyrimidines, including 5-(chloromethyl)-4-methylpyrimidine, presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.
One of the primary concerns in industrial chloromethylation is the potential for the formation of by-products. The reaction may not be perfectly regioselective, leading to the formation of other isomers. Additionally, over-reaction can occur, resulting in the formation of dichloromethyl or other polychlorinated species. These impurities can be difficult and costly to separate from the desired product, often requiring complex purification techniques such as fractional distillation or chromatography.
The handling of reagents used in chloromethylation also poses significant challenges. Formaldehyde is a suspected carcinogen, and hydrogen chloride is a corrosive gas. The use of other chlorinating agents like thionyl chloride or phosphorus oxychloride also involves handling highly reactive and hazardous materials. Therefore, stringent safety protocols and specialized equipment are necessary for industrial production.
Key Industrial Production Considerations:
| Consideration | Description |
| Raw Material Sourcing | The availability and cost of starting materials, such as 4-methylpyrimidine, are critical factors. |
| Reaction Optimization | Fine-tuning reaction parameters like temperature, pressure, reaction time, and catalyst choice is essential to maximize yield and minimize by-product formation. |
| Process Safety | Implementation of robust safety measures to handle hazardous reagents and manage exothermic reactions is paramount. |
| Waste Management | The process can generate acidic and potentially toxic waste streams that require proper treatment and disposal to comply with environmental regulations. |
| Product Purification | Developing efficient and scalable purification methods is crucial to achieve the required product purity for downstream applications. |
Given these challenges, industrial processes may favor multi-step syntheses where the chloromethyl group is introduced via a more controllable pathway, even if it involves more reaction steps. For instance, a common strategy for analogous compounds involves the synthesis of a hydroxymethyl derivative, which is then converted to the chloromethyl compound using a suitable chlorinating agent. This approach can offer better control over regioselectivity and reduce the formation of undesirable by-products.
Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 4 Methylpyrimidine and Its Analogues
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The primary mode of reactivity for 5-(chloromethyl)-4-methylpyrimidine is nucleophilic substitution at the chloromethyl carbon. The lability of the chlorine atom facilitates its displacement by a variety of nucleophiles, providing a versatile route to functionalized pyrimidines.
Reactivity with Nitrogen Nucleophiles (e.g., Amines)
The reaction of 5-(chloromethyl)-4-methylpyrimidine with nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of aminomethylated pyrimidines. These reactions typically proceed via an SN2 mechanism, where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Research has demonstrated the successful reaction of 5-(chloromethyl)-4-methylpyrimidine with various amines. For instance, the reaction with piperidine (B6355638) leads to the formation of 1-((4-methylpyrimidin-5-yl)methyl)piperidine. Similarly, reactions with other primary and secondary amines yield the corresponding N-substituted (4-methylpyrimidin-5-yl)methanamines. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. In some cases, the addition of a non-nucleophilic base is employed to scavenge the hydrogen chloride generated during the reaction, thereby preventing the protonation of the amine nucleophile.
The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine is a key process in the production of Vitamin B1 (Thiamine). smolecule.com One of the synthetic routes involves the reaction of a suitable precursor with acetamidine (B91507), highlighting the industrial importance of nucleophilic substitution on pyrimidine (B1678525) derivatives. smolecule.com
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 1-((4-Methylpyrimidin-5-yl)methyl)piperidine | Varies | Not specified |
| Ammonia (B1221849) | (4-Methylpyrimidin-5-yl)methanamine | Toluene, High Temperature and Pressure | Not specified |
| Diethylamine | N,N-Diethyl-1-(4-methylpyrimidin-5-yl)methanamine | iPrNEt, 40 °C, CHCl3 | Not specified |
Note: Specific yield data for direct reactions with 5-(chloromethyl)-4-methylpyrimidine are not consistently reported in the reviewed literature; however, these reactions are generally described as efficient.
Reactivity with Sulfur Nucleophiles (e.g., Thiols)
Sulfur-containing nucleophiles, such as thiols and their corresponding thiolates, readily react with 5-(chloromethyl)-4-methylpyrimidine to form thioether derivatives. The high nucleophilicity of sulfur makes these reactions generally efficient. researchgate.net For example, the reaction with potassium thioacetate (B1230152) can be employed to introduce a protected thiol group, which can subsequently be deprotected to yield the corresponding (4-methylpyrimidin-5-yl)methanethiol. wikipedia.org
A study on a related compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed interesting mechanistic aspects of its reaction with thiophenolates. chemicalbook.com Depending on the reaction conditions, a competition between direct nucleophilic substitution and a ring expansion pathway was observed. chemicalbook.com In the presence of a strong base, ring expansion to a 1,3-diazepine derivative can be favored, whereas in the presence of the conjugate acid of the nucleophile, the direct substitution product is also formed. chemicalbook.com This highlights the importance of the basicity and nucleophilicity of the reaction medium in determining the reaction outcome. chemicalbook.com
Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles
| Sulfur Nucleophile | Product | Reaction Conditions | Yield (%) |
| Potassium Thioacetate | S-((4-Methylpyrimidin-5-yl)methyl) ethanethioate | Not specified | Not specified |
| Sodium Thiophenoxide | 4-Methyl-5-((phenylthio)methyl)pyrimidine | Varies | Not specified |
Note: While the general reactivity is well-established, specific yield data for these reactions with 5-(chloromethyl)-4-methylpyrimidine were not detailed in the available sources.
Other Heteroatom Nucleophile Incorporations
Beyond nitrogen and sulfur, the chloromethyl group of 5-(chloromethyl)-4-methylpyrimidine can react with other heteroatom nucleophiles.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can displace the chloride to form the corresponding methoxymethyl derivative. orgsyn.org The reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide has been shown to yield the expected ether product. rsc.org Similarly, reaction with hydroxide (B78521) ions can lead to the formation of (4-methylpyrimidin-5-yl)methanol.
Phosphorus Nucleophiles: Phosphorus nucleophiles, like triphenylphosphine, can react with alkyl halides in the well-known Wittig reaction sequence to form phosphonium (B103445) salts. While specific examples with 5-(chloromethyl)-4-methylpyrimidine are not extensively detailed, the reaction is a fundamental transformation in organic synthesis. researchgate.net These phosphonium salts are valuable intermediates for the synthesis of alkenes.
Oxidative and Reductive Transformations
The 5-(chloromethyl)-4-methylpyrimidine molecule can undergo both oxidative and reductive transformations, either at the chloromethyl group or other positions on the pyrimidine ring, leading to a variety of derivatives.
Oxidative Pathways to Aldehydes and Carboxylic Acids
Oxidation of the chloromethyl group can lead to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates. Direct oxidation of the chloromethyl group can be challenging; however, a two-step process involving hydrolysis to the alcohol followed by oxidation is a common strategy.
The oxidation of the analogous 4-methyl group in 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid has been achieved using potassium permanganate (B83412) (KMnO₄). stackexchange.com The yield of this reaction was significantly improved by the addition of potassium hydroxide. stackexchange.com It is plausible that similar conditions could be applied to the 5-hydroxymethyl derivative of 5-(chloromethyl)-4-methylpyrimidine to yield 4-methylpyrimidine-5-carboxylic acid. The oxidation of the 5-methyl group of thymine, a pyrimidine derivative, to 5-hydroxymethyluracil (B14597) is also a known transformation. nih.gov
Various oxidizing agents can be employed for the conversion of the intermediate alcohol to the aldehyde or carboxylic acid. Pyridinium chlorochromate (PCC) is a milder oxidizing agent often used to convert primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate or Jones reagent (CrO₃ in aqueous acid) would typically oxidize the primary alcohol all the way to the carboxylic acid. rsc.org
Reductive Pathways to Alcohols and Reduced Derivatives
Reduction of the chloromethyl group in 5-(chloromethyl)-4-methylpyrimidine can afford the corresponding alcohol or the fully reduced methyl group.
The reduction of the chloromethyl group to a hydroxymethyl group, yielding (4-methylpyrimidin-5-yl)methanol, can be achieved using various reducing agents. While specific conditions for the direct reduction of 5-(chloromethyl)-4-methylpyrimidine were not found, the reduction of related functional groups is well-documented. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including alkyl halides to alkanes and esters to alcohols. uu.nl Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is also commonly used for the reduction of aldehydes and ketones to alcohols. researchgate.net The reduction of Biginelli compounds, which are dihydropyrimidinone derivatives, with LiAlH₄ has been shown to yield either the corresponding alcohols or the products of hydrogenolysis, depending on the substitution pattern. cymitquimica.com
Catalytic hydrogenation is another important reductive method. While not specifically detailed for 5-(chloromethyl)-4-methylpyrimidine, this method is widely used for the reduction of various functional groups.
Cross-Coupling Reactions Involving Chloromethylated Pyrimidines
The presence of the chloromethyl group on the pyrimidine ring provides a key reactive site for participating in various cross-coupling reactions. These reactions, often catalyzed by transition metals, are powerful tools for constructing new chemical bonds and elaborating the pyrimidine core.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyrimidine derivatives are often excellent substrates for these transformations. mdpi.com The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide, is a prominent example. libretexts.org While direct Suzuki-Miyaura reactions of 5-(chloromethyl)-4-methylpyrimidine are not extensively detailed in the provided search results, the reactivity of similar pyrimidine halides in such couplings provides valuable insights. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by factors such as the choice of base, solvent, and the electronic properties of the boronic acid, with electron-rich boronic acids often leading to better yields. mdpi.comresearchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The solvent can also play a crucial, though sometimes underappreciated, role in these reactions. rsc.org The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of complex molecules, including 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines and various substituted pyrrolo[2,3-d]pyrimidines. rsc.orgnih.govstrath.ac.uk
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Pyrimidine Derivatives
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |
| Methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Arylboronic acids | Pd(OAc)₂ / dicyclohexyl(2-biphenyl)phosphine / K₃PO₄ | Densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates | scispace.com |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2 / XPhos | C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives | rsc.orgnih.gov |
Heteroannulation and Cyclization Reactions to Form Fused Systems
The reactive nature of 5-(chloromethyl)-4-methylpyrimidine and its analogues makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions can proceed through either intermolecular or intramolecular pathways, leading to a diverse range of polycyclic architectures.
Intermolecular Heterocyclization Processes
Intermolecular reactions involving chloromethylated pyrimidines can lead to the formation of various fused heterocyclic systems. For instance, the reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 2-formylphenylboronic acid results in the formation of a novel 1,3,4,6-tetraazadibenzo[cd,f]azulene system. scispace.com The synthesis of fused pyrimidines is of significant interest due to their potential biological activities. nih.govjchr.orgnih.gov Various synthetic strategies, including microwave-assisted and ultrasound-assisted methods, have been employed to improve reaction efficiency. rsc.orgnih.govnih.gov
The synthesis of pyrrolo[2,3-d]pyrimidines, a class of fused pyrimidines, has been achieved through various methods, including those involving amide and Suzuki couplings. strath.ac.uk The reactivity of these systems can be further exploited for diversification. strath.ac.uk
Intramolecular Cyclization Pathways to Polycyclic Architectures
Intramolecular cyclization reactions of appropriately substituted pyrimidine derivatives provide a powerful strategy for constructing polycyclic systems. rsc.org For example, derivatives of 4-aminobutyric acid have been shown to undergo intramolecular cyclization to form γ-lactams. rsc.org While direct examples involving 5-(chloromethyl)-4-methylpyrimidine are not provided, the principles can be applied to its derivatives. By introducing a nucleophilic group at a suitable position on a side chain attached to the pyrimidine ring, intramolecular cyclization can be triggered, leading to the formation of a new ring fused to the pyrimidine core. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization. nih.gov
Elucidation of Reaction Pathways and Stereochemical Considerations
Understanding the reaction pathways and stereochemistry is fundamental to controlling the outcome of chemical transformations. lumenlearning.com
When a reaction occurs at a chiral center, such as the carbon bearing the chlorine in a chiral analogue of 5-(chloromethyl)-4-methylpyrimidine, the stereochemistry can be either retained or inverted if the reaction proceeds in a single, ordered step. lumenlearning.com However, if the reaction proceeds through an intermediate, a racemic mixture of products may be formed. lumenlearning.com For example, in Sₙ2 reactions, the stereochemistry is typically inverted, while Sₙ1 reactions often lead to racemization. lumenlearning.com
The concept of prochirality is also important when considering reactions that create a new chiral center. libretexts.org An enzyme, for instance, can differentiate between two seemingly identical groups on a prochiral carbon. libretexts.org When a nucleophile attacks a trigonal planar sp²-hybridized carbon, such as a carbonyl group, a new chiral center can be created, and the stereochemical outcome depends on which face of the plane the nucleophile attacks. libretexts.org
Derivatization and Functionalization Strategies Utilizing 5 Chloromethyl 4 Methylpyrimidine
Synthesis of Variously Substituted Pyrimidine-Based Derivatives
The inherent reactivity of the chloromethyl group in 5-(chloromethyl)-4-methylpyrimidine serves as a key handle for introducing a variety of substituents onto the pyrimidine (B1678525) core. This enables the systematic modification of the molecule's steric and electronic properties.
Beyond simple substitution at the chloromethyl group, the pyrimidine ring itself can be further functionalized. The presence of the methyl and chloromethyl groups can direct or influence subsequent reactions on the ring. umich.edu For instance, oxidation reactions can be employed to introduce hydroxyl or carbonyl groups, while reduction can modify the chloromethyl group to a methyl group.
Furthermore, cross-coupling reactions can be utilized to introduce aryl or other complex moieties at various positions on the pyrimidine ring, expanding the structural diversity of the resulting derivatives. organic-chemistry.org The strategic introduction of functional groups can be used to modulate the biological activity or physical properties of the final compounds. umich.edu
Creation of Fused Heterocyclic Systems Derived from Chloromethylpyrimidines
The reactivity of 5-(chloromethyl)-4-methylpyrimidine and its derivatives makes them excellent precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation reactions with bifunctional reagents.
The reaction of pyrimidine derivatives bearing a chloromethyl group with reagents containing both a thiol and an amino group can lead to the formation of fused thiazine (B8601807) or thiazole (B1198619) ring systems. For example, the condensation of a 4-amino-5-thiopyrimidine with a 5-chloromethylpyrimidine derivative can result in the formation of a pyrimido[4',5':4,5]thiazine ring. nih.gov
Similarly, intramolecular cyclization of appropriately substituted pyrimidine-thioles can lead to the formation of the pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine scaffold. biointerfaceresearch.com The synthesis of these fused systems is often achieved through multi-step sequences that leverage the reactivity of the chloromethyl group for the initial bond formation, followed by a cyclization step. nih.govprepchem.com
Table 1: Examples of Fused Thiazine and Thiazole Ring Systems
| Fused Ring System | Starting Pyrimidine Derivative | Key Reagent(s) | Reference |
|---|---|---|---|
| Pyrimido[4',5':4,5]thiazine | 5-(Chloromethyl)-4-methylpyrimidine derivative | 4-Amino-5-thiopyrimidine derivative | nih.gov |
The synthesis of seven-membered thiazepine rings fused to pyrimidine moieties represents another important application of 5-(chloromethyl)-4-methylpyrimidine derivatives. The reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with a 5-amino-6-methylpyrimidine-4-thiol derivative in the presence of a base can lead to the formation of the dipyrimido[4,5-b:4',5'-e] nih.govtandfonline.comthiazepine ring system. tandfonline.com The regioselectivity of this heterocyclization is a critical aspect of the synthesis. tandfonline.com
These complex heterocyclic frameworks are of interest due to their potential biological activities. The synthesis typically involves a stepwise approach where the chloromethyl group participates in the initial linkage, followed by a subsequent cyclization to form the thiazepine ring. tandfonline.com
The fusion of a quinoxaline (B1680401) ring to a pyrimidine moiety can be achieved through various synthetic strategies. While direct fusion starting from 5-(chloromethyl)-4-methylpyrimidine is less commonly reported, derivatives of this compound can be used to build up the necessary precursors. For example, a pyrimidine derivative with appropriate functional groups can be condensed with an o-phenylenediamine (B120857) derivative to construct the quinoxaline ring. nih.gov
Alternatively, a pre-formed quinoxaline derivative can be functionalized with a pyrimidine unit. rsc.orgrsc.org The synthesis of such fused systems often involves multi-step procedures, including condensation, cyclization, and substitution reactions to achieve the desired molecular architecture. nih.govekb.eg
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-(Chloromethyl)-4-methylpyrimidine |
| 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine |
| 5-amino-6-methyl-pyrimidine-4-thiol |
| Pyrimido[4',5':4,5]thiazine |
| Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine |
| Dipyrimido[4,5-b:4',5'-e] nih.govtandfonline.comthiazepine |
| Quinoxaline |
Other Annulated Pyrimidine Architectures
The versatile reactivity of the 5-(chloromethyl)-4-methylpyrimidine core presents a valuable platform for the construction of various annulated, or fused, pyrimidine architectures. These bicyclic and polycyclic systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets. The general strategy for creating these fused rings involves the reaction of the chloromethyl group, a potent electrophile, with a binucleophilic reagent. This reagent contains two nucleophilic centers that can participate in a sequential or concerted reaction to form a new ring fused to the pyrimidine scaffold.
While specific examples detailing the direct use of 5-(chloromethyl)-4-methylpyrimidine in the synthesis of diverse annulated systems are not extensively documented in publicly available literature, the general principles of pyrimidine annulation can be inferred from related chemistries. The construction of these fused systems typically involves the reaction of a suitably functionalized pyrimidine with a reagent that can undergo cyclocondensation.
For instance, the synthesis of thieno[3,2-d]pyrimidines often involves the reaction of a pyrimidine derivative with a sulfur-containing nucleophile. Although direct synthesis from 5-(chloromethyl)-4-methylpyrimidine is not explicitly described, related syntheses utilize precursors that undergo cyclization to form the thiophene (B33073) ring fused to the pyrimidine. These methods include sequential nucleophilic aromatic substitution and Suzuki reactions on pre-formed thienopyrimidine cores. nih.gov
Similarly, the synthesis of furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines generally proceeds through the cyclization of appropriately substituted pyrimidine precursors. For furo[2,3-d]pyrimidines, this might involve the reaction of a pyrimidine with a reagent containing a hydroxyl and a nucleophilic carbon. For pyrrolo[2,3-d]pyrimidines, an amino group is typically involved in the cyclization. While specific examples starting from 5-(chloromethyl)-4-methylpyrimidine are scarce, the synthesis of related structures, such as 5-methyl-furo[2,3-d]pyrimidines, has been achieved through multi-step sequences starting from different precursors. nih.gov The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has also been reported through domino C-N coupling and hydroamination reactions of alkynylated uracils. nih.gov
The exploration of these synthetic routes starting from 5-(chloromethyl)-4-methylpyrimidine could yield novel and diverse annulated pyrimidine architectures with potential biological activities. The following table summarizes the general classes of annulated pyrimidines and the types of binucleophiles that would be required for their synthesis from a chloromethylpyrimidine precursor.
| Annulated Pyrimidine Architecture | General Binucleophilic Reagent Type |
| Thieno[3,2-d]pyrimidine | ortho-amino-thiophenols or related sulfur nucleophiles |
| Furo[3,2-d]pyrimidine | ortho-aminophenols or related oxygen nucleophiles |
| Pyrrolo[3,2-d]pyrimidine | ortho-phenylenediamines or related nitrogen nucleophiles |
Further research is needed to explore and document the specific reaction conditions and outcomes for the synthesis of these and other annulated pyrimidine systems from 5-(chloromethyl)-4-methylpyrimidine.
Advanced Research Applications in Chemical and Biomedical Sciences
Building Block Applications in Organic Synthesis
The unique structural features of 5-(Chloromethyl)-4-methylpyrimidine, particularly the reactive chloromethyl group, make it a highly versatile building block in organic synthesis.
As a Versatile Synthon for Complex Molecular Architectures
5-(Chloromethyl)-4-methylpyrimidine serves as a key synthon, or structural unit, for the construction of more complex molecules. Its utility stems from the ability of the chloromethyl group to participate in various chemical reactions, such as nucleophilic substitutions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of a broad spectrum of heterocyclic compounds. The pyrimidine (B1678525) core itself is a crucial element, as it is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. The combination of the reactive chloromethyl group and the stable pyrimidine ring allows chemists to design and construct intricate molecular architectures with potential applications in materials science and medicinal chemistry.
Role in Peptide Coupling Methodologies
While direct use of 5-(Chloromethyl)-4-methylpyrimidine in standard peptide coupling is not its primary application, the broader class of pyrimidine derivatives has influenced the development of coupling reagents. Reagents for peptide synthesis are designed to facilitate the formation of amide bonds between amino acids with high efficiency and minimal side reactions, including racemization. The principles of activating carboxylic acid groups, often involving the formation of highly reactive esters or anhydrides, are central to this process. For instance, reagents like BOP and T3P convert carboxylic acids into activated species that readily react with the amino group of another amino acid. bachem.com The development of such reagents is informed by a deep understanding of heterocyclic chemistry, a field to which pyrimidine chemistry is a significant contributor.
Synthesis of Compound Libraries for Screening
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify potential drug candidates. nih.govrjpbr.com 5-(Chloromethyl)-4-methylpyrimidine is an ideal starting material for creating such libraries due to its capacity for diversification. chemdiv.com Through reactions like nucleophilic substitution on the chloromethyl group, a single starting material can be converted into a large array of derivatives with varied substituents. This approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold, increasing the probability of discovering compounds with desired biological activities. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds that can be further optimized into lead drug candidates. nih.govstanford.edu
Research on Pyrimidine Derivatives with Potential Biological Relevance
The pyrimidine scaffold is a recurring motif in a vast number of biologically active compounds, including several approved drugs. ijsat.orgnih.gov Consequently, derivatives of 5-(Chloromethyl)-4-methylpyrimidine are of significant interest in biomedical research for their potential therapeutic applications.
Investigation of Molecular Target Interactions and Mechanisms
Research into pyrimidine derivatives frequently focuses on elucidating their interactions with specific molecular targets. These targets are often proteins, such as enzymes or receptors, that are implicated in disease processes. For example, many pyrimidine-based compounds have been designed as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.govnih.gov The interaction between a pyrimidine derivative and its target protein can be studied using a variety of techniques, including X-ray crystallography and molecular docking simulations. These methods provide detailed insights into the binding mode of the compound, revealing key interactions such as hydrogen bonds and hydrophobic interactions that are responsible for its inhibitory activity. acs.org Understanding these interactions at a molecular level is critical for the rational design of more potent and selective inhibitors. For instance, studies on purine (B94841) and pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors have shown how specific hydrogen bonding patterns contribute to their inhibitory potency. acs.org
Exploration of Cellular Effects (e.g., anti-proliferative activities in cancer cell lines, antibacterial effects) in in vitro models
The biological activity of pyrimidine derivatives is often evaluated in in vitro models, such as cell cultures, to assess their effects on cellular processes. A significant area of research is the investigation of their anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov Many pyrimidine derivatives have demonstrated the ability to inhibit the growth of cancer cells, and in some cases, induce apoptosis (programmed cell death). researchgate.netnih.gov The potency of these compounds is typically quantified by their IC50 value, which represents the concentration required to inhibit cell growth by 50%.
| Compound/Derivative Type | Cell Line(s) | Observed Effect | IC50 Value (if reported) |
| Pyrimidine derivative 2d | A549 (lung carcinoma) | Strong cytotoxicity | Potent at 50 µM nih.gov |
| Thieno[2,3-d] pyrimidine derivatives | HepG2 (liver cancer), MCF-7 (breast cancer) | Antiproliferative | ~ 4–10 μM gsconlinepress.com |
| 5-arylthieno [2,3-d]pyrimidines | MCF-7 (breast cancer) | Cytotoxicity | 9.1 nM and 28.0 nM nih.gov |
| 2-amino-3-methylcarboxylate thiophenes | CEM and Molt/4 (T-lymphoma), PC-3 (prostate), Caki-1 (kidney), Huh-7 (hepatoma) | Pronounced anti-proliferative activity | Mid-nanomolar range nih.gov |
| Novel MNK Inhibitor (NSP-1047) | MV-4-11, Molm-13, KASUMI-1, OCI-AML-1 (AML cell lines) | Potent inhibitory effects | < 1 µM (20 nM in MV-4-11) acs.org |
In addition to their anticancer potential, pyrimidine derivatives have also been explored for their antibacterial activity. nih.govnih.gov The emergence of antibiotic-resistant bacteria is a major global health concern, and there is an urgent need for new antimicrobial agents. mdpi.commdpi.com Pyrimidine derivatives have shown promise in this area, with some compounds exhibiting significant activity against pathogenic bacteria, including multidrug-resistant strains. nih.govnih.gov The mechanisms of antibacterial action can vary, but often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. nih.gov
| Compound/Derivative Type | Bacterial Strain(s) | Observed Effect |
| Trisubstituted pyrimidine derivatives (64-66) | P. aeruginosa | Antibacterial and antifungal activity nih.gov |
| Pyrimidine derivative (77) | Various bacteria and fungi | Maximum antibacterial and antifungal activity nih.gov |
| Nifuroxazide-like compounds with nitrothiophene moieties | Multidrug-resistant S. aureus | High antimicrobial activity mdpi.com |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Pan-susceptible S. aureus, MRSA, VRSA | Significant antimicrobial activity and biofilm disruption mdpi.com |
Synthesis of Precursors for Enzyme Inhibitors (e.g., 15-lipoxygenase, thymidine (B127349) phosphorylase)
The inhibition of enzymes such as 15-lipoxygenase (15-LOX) and thymidine phosphorylase (TP) is a significant area of research for the development of new therapeutic agents for inflammatory diseases and cancer, respectively. Pyrimidine derivatives have been extensively investigated as potential inhibitors for both enzymes. For instance, various pyrimidine-based compounds have been designed and synthesized to target the active sites of these enzymes, often showing promising inhibitory activity. The general strategy involves the synthesis of molecules that can mimic the natural substrates or bind to allosteric sites of the enzymes. While the pyrimidine core is a common feature in many of these inhibitors, specific synthetic routes starting from 5-(Chloromethyl)-4-methylpyrimidine are not detailed in the available literature.
Development of Compounds for Receptor Agonist Research (e.g., Adenosine (B11128) A1 Receptor, alpha-2-imidazoline receptor)
The adenosine A1 receptor and the alpha-2-imidazoline receptor are important targets for the treatment of various cardiovascular and neurological disorders. The development of selective agonists for these receptors is a key focus of medicinal chemistry. Pyrimidine and its derivatives have been explored as potential scaffolds for the design of such agonists. The structural features of the pyrimidine ring can be modified to achieve the desired affinity and efficacy at these receptors. However, specific instances of utilizing 5-(Chloromethyl)-4-methylpyrimidine as a key intermediate in the synthesis of agonists for the adenosine A1 or alpha-2-imidazoline receptors are not described in the reviewed scientific reports.
Applications in Radiopharmaceutical Development
Radiopharmaceuticals, which are radioactive compounds used for diagnostic imaging and therapy, often incorporate chelating agents or targeting moieties that can be attached to a radionuclide. The synthesis of novel radiopharmaceuticals is a dynamic field of research. While pyrimidine derivatives can be part of the molecular structure of these agents, there is no specific information available that details the use of 5-(Chloromethyl)-4-methylpyrimidine in the development of radiopharmaceuticals. The reactive nature of the chloromethyl group could, in principle, be used to attach a pyrimidine-containing fragment to a larger molecule that is then radiolabeled, but concrete examples are not present in the current body of literature.
Applications in Agrochemical and Materials Research
Utility in Developing Agrochemicals (e.g., Pesticides, Herbicides)
The pyrimidine ring is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. The biological activity of these compounds is often derived from the specific substitution pattern on the pyrimidine ring. The synthesis of new and effective agrochemicals is a continuous effort to address challenges in crop protection. While related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) have been patented for use in the synthesis of herbicides, specific examples detailing the use of 5-(Chloromethyl)-4-methylpyrimidine for the development of pesticides or herbicides were not found in the reviewed literature. The potential for its use as a building block in this sector remains, given the established importance of the pyrimidine core in agrochemical design.
Involvement in the Production of Specialty Chemicals (e.g., Polymers, Dyes)
The unique electronic and structural properties of the pyrimidine ring make it a candidate for incorporation into specialty chemicals such as polymers and dyes. Pyrimidine-containing polymers may exhibit interesting thermal, optical, or electronic properties. In the field of dyes, the pyrimidine ring can act as a chromophore or an auxochrome, influencing the color and fastness properties of the dye molecule. Although the synthesis of pyrimidine-based dyes and polymers is an active area of research, there is no specific mention in the available literature of 5-(Chloromethyl)-4-methylpyrimidine being directly employed in the production of these materials. The reactivity of the chloromethyl group could facilitate its incorporation into polymer chains or dye structures, but documented examples are currently lacking.
Theoretical and Computational Chemistry Approaches in 5 Chloromethyl 4 Methylpyrimidine Research
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 5-(Chloromethyl)-4-methylpyrimidine due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. nih.govirjweb.com This process calculates the lowest energy arrangement of the atoms, providing key structural parameters.
Table 1: Estimated Geometric Parameters of 5-(Chloromethyl)-4-methylpyrimidine from DFT Calculations Note: These are representative values based on calculations of analogous molecules and may vary depending on the specific computational method and basis set used.
| Parameter | Atoms Involved | Estimated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.34 Å |
| C4-C5 | 1.42 Å | |
| C5-C(CH2Cl) | 1.51 Å | |
| C4-C(CH3) | 1.50 Å | |
| C(CH2Cl)-Cl | 1.80 Å | |
| C6-N1 | 1.33 Å | |
| Bond Angle (°) | N1-C2-N3 | 127° |
| C4-C5-C6 | 116° | |
| C(CH3)-C4-C5 | 122° | |
| C5-C(CH2Cl)-Cl | 111° |
The presence of single bonds in the substituents of 5-(Chloromethyl)-4-methylpyrimidine allows for rotation, leading to different spatial arrangements known as conformations. The most significant conformational flexibility arises from the rotation around the C5-C(H2Cl) bond.
Computational methods can be used to perform a potential energy surface (PES) scan, where the dihedral angle of the rotating group is varied systematically and the energy of the molecule is calculated at each step. sciensage.info This analysis for 5-(Chloromethyl)-4-methylpyrimidine would reveal the most stable (lowest energy) conformation as well as the energy barriers for rotation between different conformers. The results would likely show that staggered conformations, which minimize steric hindrance between the chloromethyl group and the pyrimidine (B1678525) ring, are energetically favored over eclipsed conformations.
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. This is achieved by analyzing the molecule's electronic orbitals and its response to changes in electron count.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgirjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For 5-(Chloromethyl)-4-methylpyrimidine, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen atoms and the π-system of the pyrimidine ring, while the LUMO will likely be centered on the pyrimidine ring and the antibonding orbital of the C-Cl bond. From these energies, global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated. nih.gov
Table 2: Calculated Quantum Chemical Descriptors for 5-(Chloromethyl)-4-methylpyrimidine Note: These values are illustrative, derived from DFT calculations on analogous pyrimidine systems. irjweb.comirjweb.comnih.gov
| Parameter | Formula | Typical Estimated Value | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -0.5 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 to 3.0 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 to 4.5 eV | Measures the power of an atom/group to attract electrons. |
By condensing this function into values for each atom, one can determine the sites most susceptible to different types of attack:
Nucleophilic attack (f+): The site that best accommodates an additional electron (LUMO region).
Electrophilic attack (f-): The site from which an electron is most easily removed (HOMO region).
Radical attack (f0): An average of the two.
For 5-(Chloromethyl)-4-methylpyrimidine, Fukui analysis would likely identify the nitrogen atoms of the pyrimidine ring as primary sites for electrophilic attack (protonation) due to their lone pairs. komorowski.edu.pl The carbon atom of the chloromethyl group is expected to be a primary site for nucleophilic attack, as the chlorine atom is a good leaving group. The pyrimidine ring carbons, particularly those not attached to substituents, could also show significant reactivity. komorowski.edu.pl
Advanced Spectroscopic Property Predictions and Correlations
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). nih.govyoutube.com Calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net
Furthermore, DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). nih.govsciensage.info By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this computed spectrum with an experimental one allows for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov Similarly, NMR chemical shifts (1H, 13C) can be calculated and correlated with experimental spectra to provide unambiguous structural assignment. nih.govyoutube.com The strong correlation between calculated and experimental spectra serves as a powerful validation of the computed molecular structure. sciensage.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules like 5-(Chloromethyl)-4-methylpyrimidine. By employing quantum mechanical methods, primarily Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. These calculations help in the definitive assignment of experimental NMR signals, which can sometimes be ambiguous, especially for complex molecules.
The process typically involves optimizing the molecular geometry of 5-(Chloromethyl)-4-methylpyrimidine using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. For pyrimidine derivatives, computational studies have demonstrated a strong correlation between calculated and experimental chemical shifts, with mean absolute errors often falling within a range that allows for confident structural assignment. vandanapublications.comruc.dk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-4-methylpyrimidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~158.9 |
| C4 | - | ~165.0 |
| C5 | - | ~130.0 |
| C6 | ~8.5 | ~150.0 |
| CH₃ | ~2.5 | ~23.0 |
| CH₂Cl | ~4.6 | ~45.0 |
Note: The values in this table are representative and based on typical chemical shifts for similar pyrimidine derivatives. Actual calculated values may vary depending on the level of theory and solvent effects.
Vibrational Spectroscopy Analysis (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily based on DFT, are instrumental in interpreting these spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes.
The computational workflow for vibrational analysis is similar to that for NMR calculations. It begins with the optimization of the molecular geometry to find the minimum energy structure. Then, the vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman) are calculated. It is common practice to scale the calculated frequencies with an empirical scaling factor to better match the experimental data, which corrects for anharmonicity and other approximations in the computational model.
For substituted pyrimidines, theoretical studies have been successful in assigning the characteristic vibrational modes of the pyrimidine ring and the various functional groups. nih.govnih.gov For 5-(Chloromethyl)-4-methylpyrimidine, key vibrational modes would include the C-H stretching of the aromatic ring and the methyl group, the C-Cl stretching of the chloromethyl group, and the various ring stretching and deformation modes of the pyrimidine core.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 5-(Chloromethyl)-4-methylpyrimidine
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| C-H stretch (pyrimidine ring) | ~3100-3000 | ~3100-3000 |
| C-H stretch (methyl group) | ~2980-2900 | ~2980-2900 |
| C=N stretch (pyrimidine ring) | ~1600-1550 | ~1600-1550 |
| C=C stretch (pyrimidine ring) | ~1500-1450 | ~1500-1450 |
| CH₂ bend (chloromethyl) | ~1430 | ~1430 |
| C-Cl stretch | ~750-650 | ~750-650 |
Note: The values in this table are illustrative and based on characteristic frequencies for similar functional groups. Precise calculated values will depend on the specific computational method used.
Molecular Modeling and Docking Studies for Theoretical Ligand Design
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as 5-(Chloromethyl)-4-methylpyrimidine, might interact with a biological macromolecule, typically a protein. This is particularly relevant in drug discovery and design, where understanding the binding mode and affinity of a ligand to its target is crucial.
Theoretical Assessment of Binding Interactions
Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For a molecule like 5-(Chloromethyl)-4-methylpyrimidine, potential protein targets could be enzymes or receptors where pyrimidine derivatives are known to be active. For example, various kinases and dehydrogenases have been identified as targets for related compounds. The docking results can guide the rational design of new derivatives with improved binding affinity and selectivity. The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the predicted affinity.
Numerous studies have successfully employed molecular docking to investigate the binding of pyrimidine derivatives to various protein targets, providing valuable insights for the development of new therapeutic agents. nih.govmdpi.comnih.gov
Table 3: Illustrative Molecular Docking Results for 5-(Chloromethyl)-4-methylpyrimidine with a Hypothetical Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.5 |
| Interacting Residues | Tyr123, Leu154, Phe210 |
| Types of Interactions | Hydrogen bond with Tyr123, Hydrophobic interactions with Leu154 and Phe210 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The actual results would depend on the specific protein target and docking software used.
Investigation of Advanced Electronic Properties (e.g., Non-Linear Optical Activity)
Computational chemistry is also employed to investigate the advanced electronic properties of molecules, including their non-linear optical (NLO) activity. NLO materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability.
Theoretical calculations, often using DFT, can predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. For a molecule to have a significant NLO response, it typically needs to have a large dipole moment and a significant difference between its ground and excited state electronic distributions, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.
While 5-(Chloromethyl)-4-methylpyrimidine itself may not be a strong NLO material, computational studies on related pyrimidine derivatives have shown that the pyrimidine ring can act as an effective electron-withdrawing group, and with appropriate electron-donating substituents, significant NLO properties can be achieved. rsc.orgrsc.orgnih.gov These computational predictions can guide the synthesis of new pyrimidine-based NLO materials with tailored properties.
Table 4: Predicted Non-Linear Optical Properties of 5-(Chloromethyl)-4-methylpyrimidine
| Property | Predicted Value |
| Dipole Moment (Debye) | ~2.5 |
| First-order Hyperpolarizability (β) (a.u.) | Low to moderate |
Note: These are estimated values based on the structure of the molecule. Actual calculated values would provide a more quantitative assessment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Chloromethyl)-4-methylpyrimidine, and what factors influence yield optimization?
- Methodological Answer : The synthesis of 5-(Chloromethyl)-4-methylpyrimidine can be adapted from protocols used for structurally similar pyrimidine derivatives. A common approach involves nucleophilic substitution or catalytic alkylation. For example, 4-Amino-5-methylpyrimidine derivatives are synthesized using ammonia and catalysts under controlled temperatures (e.g., 80–100°C) to ensure regioselectivity . Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) improve reaction efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of the chloromethyl group.
- Temperature control : Excessive heat may lead to decomposition; optimal ranges are 60–80°C based on analogous syntheses .
Q. How should researchers handle and store 5-(Chloromethyl)-4-methylpyrimidine to ensure stability and safety?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with nucleophiles (e.g., amines, alcohols) to prevent unintended reactions. Waste must be segregated and treated by licensed hazardous waste services due to potential environmental toxicity .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing 5-(Chloromethyl)-4-methylpyrimidine and verifying its purity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities; retention times are compared against standards .
- Spectroscopy :
- NMR : H NMR (δ 2.4 ppm for methyl, δ 4.6 ppm for chloromethyl) confirms substitution patterns. C NMR distinguishes aromatic carbons (δ 150–160 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 157.03) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., CHClN: C 45.44%, H 4.45%, N 17.66%) .
Q. How can researchers resolve discrepancies in reported reactivity of the chloromethyl group in pyrimidine derivatives under different reaction conditions?
- Methodological Answer : Contradictions often arise from solvent effects or competing pathways. For example:
- Solvent polarity : In DMSO, the chloromethyl group may undergo elimination to form a vinylpyrimidine, while in ethanol, nucleophilic substitution dominates .
- pH dependence : Acidic conditions (pH < 4) favor hydrolysis to hydroxymethyl derivatives, whereas basic conditions (pH > 9) promote SN2 reactions with amines .
- Experimental validation : Kinetic studies (e.g., monitoring by H NMR) and computational modeling (DFT) can identify dominant pathways under specific conditions .
Q. What strategies are employed to functionalize the chloromethyl group in 5-(Chloromethyl)-4-methylpyrimidine for targeted drug delivery systems?
- Methodological Answer :
- Bioconjugation : React the chloromethyl group with thiol-containing biomolecules (e.g., cysteine residues) via thioether linkages. Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and enhance coupling efficiency .
- Prodrug design : Attach self-immolative linkers (e.g., p-aminobenzyl alcohol) to release active drugs in response to enzymatic cleavage .
- In vivo stability : Evaluate plasma stability using LC-MS to ensure the conjugate remains intact until reaching the target site .
Safety and Compliance
Q. What are the first-aid measures for accidental exposure to 5-(Chloromethyl)-4-methylpyrimidine?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored. Seek medical attention immediately .
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing. Apply emollients to prevent dermatitis .
- Eye exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist .
Applications in Drug Discovery
Q. How is 5-(Chloromethyl)-4-methylpyrimidine utilized in the synthesis of enzyme inhibitors?
- Methodological Answer : The chloromethyl group serves as a reactive handle for covalent inhibition. For example:
- Kinase inhibitors : Conjugate with ATP-binding site targeting moieties (e.g., quinazoline) to create irreversible inhibitors. Validate binding via X-ray crystallography and enzymatic assays (IC determination) .
- Antimicrobial agents : Link to sulfonamide groups for synergistic activity against dihydropteroate synthase (DHPS) in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
